molecular formula C20H28N4O6 B069945 Sibrafiban CAS No. 172927-65-0

Sibrafiban

货号: B069945
CAS 编号: 172927-65-0
分子量: 420.5 g/mol
InChI 键: WBNUCLPUOSXSNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sibrafiban (Ro 48–3657, proposed brand name Xubix) is the double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor . It was being developed for secondary prevention of arterial thrombosis following unstable angina pectoris and acute myocardial infarction (MI) .


Synthesis Analysis

The concentrations of the active metabolite of this compound, Ro 44–3888, in plasma and urine were determined by column-switching liquid chromatography combined with tandem mass spectrometry .


Molecular Structure Analysis

The this compound molecule contains a total of 59 bond(s). There are 31 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 tertiary amide(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 1 hydroxyl .


Chemical Reactions Analysis

This compound is a double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, an index of refraction of 1.598, molar refractivity of 107.4±0.5 cm3, #H bond acceptors: 10, #H bond donors: 4, #Freely Rotating Bonds: 9, #Rule of 5 Violations: 1, ACD/LogP: 1.03, ACD/LogD (pH 5.5): 0.55, ACD/BCF (pH 5.5): 1.53, ACD/KOC (pH 5.5): 46.96, ACD/LogD (pH 7.4): 0.56, ACD/BCF (pH 7.4): 1.56, ACD/KOC (pH 7.4): 47.91, Polar Surface Area: 144 Å2, Polarizability: 42.6±0.5 10-24 cm3, Surface Tension: 51.7±7.0 dyne/cm, Molar Volume: 314.7±7.0 cm3 .

科学研究应用

  1. 心血管医学临床试验:一项研究重点探讨了心血管医学第三期临床试验的演变,以Sibrafiban的开发为案例。this compound是一种口服糖蛋白IIb/IIIa抑制剂,用于冠心病二级预防的大规模尝试失败,为这类试验的设计和实施提供了见解(Armstrong et al., 2004)

  2. 药代动力学和药效学:研究调查了this compound在健康男性志愿者中的药代动力学和药效学。该研究旨在了解该药物对血小板聚集的影响及其与血浆浓度的关系,发现this compound在二级预防动脉血栓形成治疗中具有良好的药理学先决条件(Wittke et al., 1999)

  3. 用于心脏事件二级预防的this compound:研究了this compound在急性冠状综合征后稳定的患者中预防心脏事件的有效性。该研究重点比较了其与阿司匹林的效果,突出了其对血小板聚集的剂量依赖性抑制(Dooley et al., 1999)

  4. 急性冠状综合征中的this compound:在美国心脏病学会会议上介绍了另一项研究,讨论了this compound在急性冠状综合征患者中的使用。重点强调了根据患者体重和肾功能进行药物剂量调整(Villareal et al., 2000)

  5. TIMI 12试验:这项随机试验调查了this compound在急性冠状综合征患者中的应用,重点关注其药代动力学、药效学、安全性和耐受性。研究发现this compound实现了高水平的血小板抑制,但注意到了相对较高的轻度出血发生率(Cannon et al., 1998)

  6. 与阿司匹林在心血管事件预防中的比较:一项随机试验比较了this compound与阿司匹林在急性冠状综合征后预防心血管事件的效果。研究发现this compound在二级预防方面没有比阿司匹林更多的益处,并指出this compound会导致更多与剂量相关的出血(Topol et al., 2000)

作用机制

Sibrafiban is the double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor . GP IIb/IIIa antagonists have their mechanism of action in platelet aggregation prevention, distal thromboembolism, and thrombus formation, whereas the initial platelet binding to damage vascular areas is preserved .

安全和危害

Sibrafiban showed no additional benefit over aspirin for secondary prevention of major ischaemic events after an acute coronary syndrome, and was associated with more dose-related bleeding .

未来方向

No new αIIbβ3 inhibitors are developed since the approval of current platelet antagonists, and structure-function analysis of exogenous disintegrins could help find platelet antagonists with fewer adverse side effects .

属性

IUPAC Name

ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUCLPUOSXSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172927-65-0
Record name Sibrafiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172927-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibrafiban
Reactant of Route 2
Reactant of Route 2
Sibrafiban
Reactant of Route 3
Reactant of Route 3
Sibrafiban
Reactant of Route 4
Reactant of Route 4
Sibrafiban
Reactant of Route 5
Reactant of Route 5
Sibrafiban
Reactant of Route 6
Reactant of Route 6
Sibrafiban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。